Hydroxyethyl disulfide

Beschreibung

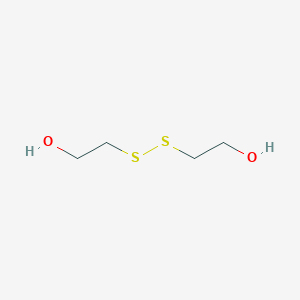

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-hydroxyethyldisulfanyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2S2/c5-1-3-7-8-4-2-6/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYNFOMQIXZUKRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSSCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4044404 | |

| Record name | 2-Hydroxyethyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless viscous liquid with an unpleasant odor; Melting point approximately 25 deg C; [Alfa Aesar MSDS] | |

| Record name | Ethanol, 2,2'-dithiobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxyethyl disulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19617 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

158-163 °C at 3.50E+00 mm Hg | |

| Record name | 2-Hydroxyethyl Disulfide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02486 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1892-29-1 | |

| Record name | Hydroxyethyl disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1892-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyethyl disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001892291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxyethyl Disulfide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02486 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,2'-Dithiodiethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33920 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2,2'-dithiobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxyethyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-dithiobisethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.979 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXYETHYL DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45543L74BS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

25-27 °C | |

| Record name | 2-Hydroxyethyl Disulfide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02486 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthetic Methodologies and Reaction Pathways of 2 Hydroxyethyl Disulfide

Established Synthetic Routes to 2-Hydroxyethyl Disulfide

The primary and most direct method for synthesizing 2-Hydroxyethyl disulfide is through the oxidation of its corresponding thiol, 2-Mercaptoethanol (B42355).

Oxidation of 2-Mercaptoethanol

The oxidation of 2-Mercaptoethanol (also known as β-Mercaptoethanol) to 2-Hydroxyethyl disulfide is a common and well-established synthetic transformation. This reaction involves the coupling of two thiol molecules to form a disulfide bond.

Various oxidizing agents and catalytic systems can be employed for this purpose:

Hydrogen Peroxide: The oxidation of 2-Mercaptoethanol can be achieved using hydrogen peroxide. google.comgoogle.com This method is often carried out in the presence of a base, such as an alkali metal hydroxide (B78521) like sodium hydroxide, to maintain a pH range of 7 to 9. epo.org The use of an inorganic or organic base, including primary, secondary, or tertiary amines, has also been reported. epo.org

Oxygen/Air: Catalytic oxidation using oxygen, either from pure oxygen or air, is another prevalent method. epo.org This approach is advantageous as it primarily produces water as a byproduct. epo.org These reactions are typically facilitated by catalysts such as:

Copper or Manganese Salts: In conjunction with ammonia (B1221849) or an amine as a co-catalyst. epo.org

Iron Salts or Complexes: Homogeneously distributed iron-containing salts or complexes, used with a tertiary amine, have been shown to effectively catalyze the oxidation. epo.orgwipo.int For instance, iron(III) trifluoroacetate (B77799) with sodium iodide has been used to achieve high conversion rates. epo.org

Heteropolyoxovanadates: In aqueous acetate (B1210297) buffer, 13-vanadomanganate(IV) has been shown to oxidize 2-mercaptoethanol to 2-hydroxyethyl disulfide. researchgate.net

Sulfur: An alternative process involves the oxidation of β-mercaptoethanol with sulfur. To achieve a product with low levels of trisulfide impurities, a slight excess of β-mercaptoethanol is used, and the byproduct hydrogen sulfide (B99878) is removed. google.com

The general reaction is depicted below:

2 HSCH₂CH₂OH + [Oxidizing Agent] → HOCH₂CH₂SSCH₂CH₂OH + Reduced Byproduct

Table 1: Comparison of Oxidizing Agents for 2-Mercaptoethanol Oxidation

| Oxidizing Agent | Catalyst/Co-catalyst | Key Features |

| Hydrogen Peroxide | Base (e.g., NaOH) | Controlled pH is often required. |

| Oxygen/Air | Copper/Manganese salts + Amine | Uses readily available oxidant. |

| Oxygen/Air | Iron salts + Tertiary Amine | Homogeneous catalysis. |

| 13-vanadomanganate(IV) | None specified | Occurs in aqueous buffer. researchgate.net |

| Sulfur | None | Excess mercaptan used to control impurities. google.com |

Other Synthetic Strategies

While the oxidation of 2-Mercaptoethanol is the most prominent route, other strategies can lead to the formation of 2-Hydroxyethyl disulfide. For instance, it can be generated in situ during subsequent reactions. In the synthesis of 2-[(2-hydroxyethyl)thio]-3-oxo-N-phenylbutanamide, di-(2-hydroxyethyl) disulfide can be produced directly in the reaction mixture from 2-mercaptoethanol. google.comgoogle.com Another reported method involves the reaction of 2-chloroethanol (B45725) with sodium sulfide to produce thiodiglycol (B106055), which is structurally related but is a thioether, not a disulfide. wikipedia.org A distinct synthetic approach has been reported for alkane-α,ω-bis(2-hydroxyethyl disulphide)s, which are novel compounds. researchgate.net

Mechanistic Investigations of 2-Hydroxyethyl Disulfide Formation

The formation of 2-Hydroxyethyl disulfide from 2-Mercaptoethanol generally proceeds through a thiol-disulfide exchange mechanism, which can be initiated by various oxidants. The reaction between a thiolate anion and a disulfide bond is a type of S_N2 nucleophilic substitution. nih.gov

In enzyme-catalyzed systems, such as those involving glutaredoxins, the reduction of 2-Hydroxyethyl disulfide (HEDS) is a key reaction. rsc.org The commonly accepted model suggested that HEDS first reacts non-enzymatically with glutathione (B108866) (GSH) to form a mixed disulfide, GSSEtOH, which is then the substrate for the glutaredoxin enzyme. rsc.orgresearchgate.net However, more recent studies suggest that the non-enzymatic reaction between HEDS and GSH is too slow to account for the observed high enzyme activities, proposing instead a direct glutaredoxin-catalyzed reduction of HEDS. rsc.orgresearchgate.net This alternative mechanism suggests that HEDS and GSH are the true substrates for the enzyme. rsc.org

Kinetic studies on the oxidation of 2-mercaptoethanol by heteropoly 11-tungsto-1-vanadophosphate anion have shown that the reaction follows second-order kinetics, being first-order with respect to both the oxidant and the thiol. researchgate.net The reaction involves the reduction of the oxidant and the oxidation of the thiol to the corresponding disulfide. researchgate.net

Derivatization and Functionalization of 2-Hydroxyethyl Disulfide

2-Hydroxyethyl disulfide serves as a versatile building block for the synthesis of more complex molecules, particularly those with applications in polymer science and biomedicine. The presence of two hydroxyl groups allows for further functionalization.

Synthesis of 2,2′-Dithiodiethanol Diacrylate

A significant derivative of 2-Hydroxyethyl disulfide is 2,2′-Dithiodiethanol diacrylate (DSDA) . This monomer is synthesized by the esterification of 2-Hydroxyethyl disulfide with acryloyl chloride. nsf.gov DSDA is a cleavable crosslinker used in the formation of polymer networks. nsf.gov The disulfide bond within DSDA allows for the degradation of the polymer network under reducing conditions. nsf.gov This property is valuable in the design of degradable and recyclable materials. rsc.org For example, DSDA has been used to create hydrogels whose formation and cleavage can be controlled by light. nih.gov It has also been incorporated into photoresists for UV-nanoimprinting lithography, where the reversible nature of the disulfide bond under UV light helps to reduce volumetric shrinkage during polymerization. researchgate.net

The synthesis of acrylate-terminated poly(β-amino ester)s has been achieved through a multi-step process starting from Bis(2-hydroxyethyl)disulfide, with 2,2′-dithiodiethanol diacrylate being a key intermediate. researchgate.net

Formation of Disulfide-Based Branching Agents

2-Hydroxyethyl disulfide is a starting material for the synthesis of disulfide-based branching agents. sigmaaldrich.comscientificlabs.ie These agents are then used to create highly branched polymers. For example, it can be used to synthesize a multifunctional initiator for atom transfer radical polymerization (ATRP) of styrene (B11656) to produce star polystyrenes. sigmaaldrich.comsigmaaldrich.comscientificlabs.ie It is also used to prepare a branching agent for the synthesis of highly branched poly(2-hydroxypropyl methacrylate). sigmaaldrich.comscientificlabs.ie

Furthermore, 2-Hydroxyethyl disulfide can act as a chain extender in the preparation of waterborne self-healing polyurethanes. sigmaaldrich.comscientificlabs.ieresearchgate.net The disulfide bonds incorporated into the polymer backbone provide a dynamic covalent chemistry that allows the material to self-heal through disulfide exchange reactions triggered by heat or other stimuli. researchgate.net

Table 2: Applications of 2-Hydroxyethyl Disulfide Derivatives

| Derivative | Synthetic Application | Key Feature |

| 2,2′-Dithiodiethanol diacrylate (DSDA) | Cleavable crosslinker in polymer networks nsf.gov | Disulfide bond allows for network degradation. nsf.gov |

| Multifunctional Initiator | Synthesis of star polystyrenes via ATRP sigmaaldrich.comscientificlabs.ie | Creates highly branched polymer architectures. |

| Disulfide-based branching agent | Synthesis of branched poly(2-hydroxypropyl methacrylate) sigmaaldrich.comscientificlabs.ie | Introduces branching into the polymer structure. |

| Polyurethane chain extender | Synthesis of self-healing polyurethanes sigmaaldrich.comscientificlabs.ieresearchgate.net | Disulfide exchange reactions enable self-healing properties. researchgate.net |

Preparation of Macro-RAFT Agents Initiated by 2-Hydroxyethyl Disulfide

2-Hydroxyethyl disulfide (HEDS) serves as a critical starting material for the synthesis of functional initiators used in controlled radical polymerization techniques, particularly Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization. sigmaaldrich.com The inherent disulfide bond within the HEDS molecule provides a site for cleavage under reducing conditions, a feature that is exploited to create degradable or functionalizable polymers. Furthermore, the two terminal hydroxyl groups offer convenient points for chemical modification to introduce the RAFT agent moiety.

The utility of HEDS extends to its use as a precursor for creating multifunctional initiators for Atom Transfer Radical Polymerization (ATRP), another precision polymerization method. sigmaaldrich.com For instance, HEDS can be used as a chain extender in the synthesis of waterborne self-healing polyurethanes, where the disulfide linkage imparts the healing capability. sigmaaldrich.com

In a specific application related to macromolecular design, a catalyst complex of tin(II) 2-ethylhexanoate (B8288628) and 2-hydroxyethyl disulfide (SnOct2/HES) has been utilized for the ring-opening polymerization (ROP) of monomers like sec-butyl-morpholine-2,5-dione (SBMD) and para-dioxanone (PDX). d-nb.info This system allows for the synthesis of cooligomers with reactive terminal groups. d-nb.info The disulfide group from the HES initiator can be cleaved post-polymerization, offering a pathway to create orthogonal building blocks for more complex architectures. d-nb.info While this example uses ROP, the resulting oligomers with a central, cleavable disulfide bond and active end groups are conceptually similar to macro-initiators that could be adapted for RAFT processes. These are often referred to as "double-head agents," which can initiate polymerization in two directions, leading to symmetric polymer structures. sigmaaldrich.com

The general strategy for preparing a macro-RAFT agent from HEDS involves converting the terminal hydroxyl groups into a species capable of acting as a RAFT chain transfer agent. This typically involves a two-step process:

Functionalization: The hydroxyl groups of HEDS are reacted with a molecule containing a carboxylic acid and a suitable Z-group for RAFT chemistry. This is often achieved through esterification.

Polymerization: The resulting bifunctional RAFT agent is then used to initiate the polymerization of a desired monomer. The polymer grows from both sides of the disulfide core, creating a symmetric macro-RAFT agent. This macromolecule can then be used to initiate the polymerization of a second monomer to form ABA triblock copolymers.

The disulfide bridge in these macro-RAFT agents makes them responsive to reducing environments, a valuable property for applications like drug delivery, where the polymer is designed to degrade and release a payload in the reducing intracellular environment. sigmaaldrich.com

Catalytic Approaches in 2-Hydroxyethyl Disulfide Synthesis

The primary industrial route to 2-Hydroxyethyl disulfide is the oxidation of 2-mercaptoethanol. This transformation can be achieved using various oxidants and is often facilitated by a catalyst to improve efficiency and selectivity. Catalytic approaches are preferred as they can operate under milder conditions and offer higher yields compared to non-catalytic methods.

Several catalytic systems have been developed for this oxidation reaction:

Metal Salt Catalysis: Simple metal salts, such as copper or cobalt sulfate (B86663), can catalyze the air oxidation of 2-mercaptoethanol. google.com This method is straightforward but may require specific conditions to achieve high conversion. google.com

Homogeneous Iron Catalysis: A process utilizing a homogeneously distributed iron salt or complex as a catalyst in the presence of a tertiary amine has been reported for the oxidation of 2-mercaptoethanol with oxygen. epo.orgwipo.int This system demonstrates high yields under controlled temperature and pressure. epo.org For example, using an iron(III) trifluoroacetate catalyst with sodium iodide and oxygen as the oxidant resulted in a 97% yield. epo.org

Heterogeneous Catalysis: To facilitate catalyst recovery and reuse, heterogeneous catalysts have been investigated. One effective system employs cobalt phthalocyanine (B1677752) (CoPc) supported on activated carbon fibers (ACF). This ACF-CoPc catalyst achieved a 100% removal rate of 2-mercaptoethanol, converting it entirely to 2-hydroxyethyl disulfide. researchgate.netgncl.cn A key advantage is the stability of the catalyst, which showed consistent performance over multiple cycles. researchgate.netgncl.cn

Polyoxometalate (POM) Catalysis: Advanced catalytic systems using polyoxometalates have shown high efficiency. A synergistic system combining a hexavanadopolymolybdate (TBA₄H₅[PMo₆V₆O₄₀]) and Cu(ClO₄)₂ in acetonitrile (B52724) catalyzes the aerobic oxidation of 2-mercaptoethanol at room temperature. acs.org This dual-catalyst system is significantly more active than either component alone. acs.org Another study investigated the oxidation using 13-vanadomanganate(IV), which oxidizes 2-mercaptoethanol to 2-hydroxyethyl disulfide in an aqueous buffer. researchgate.net

Below is a table summarizing various catalytic approaches for the synthesis of 2-Hydroxyethyl disulfide from 2-mercaptoethanol.

| Catalyst System | Oxidant | Solvent/Conditions | Key Findings | Yield |

| Iron(III) trifluoroacetate / Sodium Iodide | Oxygen | Not specified | Chemoselective and efficient conversion. | 97% epo.org |

| Iron salt / Tertiary amine | Oxygen | Homogeneous mixture | Process uses an iron salt or complex. | 97% epo.org |

| Cobalt Phthalocyanine on Activated Carbon Fiber (ACF-CoPc) | Not specified (likely air/O₂) | Aqueous | 100% conversion of 2-mercaptoethanol; catalyst is reusable. | Quantitative researchgate.netgncl.cn |

| Hexavanadopolymolybdate (PV₆Mo₆) / Cu(ClO₄)₂ | Air | Acetonitrile | Highly synergistic system; ambient temperature. | High Turnover acs.org |

| 13-Vanadomanganate(IV) | Self-oxidant | Aqueous acetate buffer | Stoichiometric oxidation process. | Not specified researchgate.net |

| Copper or Cobalt Sulphate | Air | Aqueous base | Standard catalyst for thiol oxidation. | Not specified google.com |

Green Chemistry Principles in 2-Hydroxyethyl Disulfide Synthesis

The synthesis of 2-Hydroxyethyl disulfide is increasingly being viewed through the lens of green chemistry, which aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Several strategies align with these principles.

Use of Benign Oxidants: A significant green aspect in the synthesis of 2-Hydroxyethyl disulfide is the choice of oxidant. Traditional methods might use harsh or stoichiometric oxidants that generate significant waste. In contrast, modern catalytic methods frequently employ molecular oxygen (from air) or hydrogen peroxide. google.comepo.orggoogle.com

Oxygen/Air: Using air as the source of oxygen is economically and environmentally advantageous. The only byproduct of the oxidation is water, making it a very clean process. epo.org

Hydrogen Peroxide (H₂O₂): H₂O₂ is another green oxidant, as its reduction product is also water. google.comgoogle.com Processes have been developed that use H₂O₂ for both the pre-formation of the disulfide and for the in situ oxidation of 2-mercaptoethanol. google.com

Catalyst Reusability and Benign Catalysts: The development of heterogeneous and recyclable catalysts is a core principle of green chemistry.

The use of cobalt phthalocyanine supported on activated carbon fibers (ACF-CoPc) is a prime example. researchgate.netgncl.cn This catalyst can be easily separated from the reaction mixture and reused multiple times without significant loss of activity, minimizing waste and the need for fresh catalyst. researchgate.netgncl.cn

Graphene oxide functionalized with 2-Hydroxyethyl disulfide has been used to create an environmentally benign catalyst for other organic syntheses, showcasing how the compound itself can be part of greener chemical systems. samipubco.com

Solvent-Free and Aqueous Systems: Minimizing or eliminating the use of volatile organic compounds (VOCs) as solvents is another key green objective.

While many catalytic oxidations are performed in solvents like acetonitrile, there is a strong push towards using water, the most environmentally benign solvent. acs.orgmdpi.com The oxidation of 2-mercaptoethanol can be effectively carried out in aqueous solutions, particularly when using water-soluble catalysts or phase-transfer catalysis. researchgate.netresearchgate.netgoogle.com

Solvent-free phase transfer catalysis has been reported for the synthesis of other disulfides, such as sec-butyl disulfide, from sodium disulfide. google.com This approach, which avoids organic solvents entirely, represents a highly green synthetic route that could potentially be adapted for 2-Hydroxyethyl disulfide production. google.com

By focusing on greener oxidants, reusable catalysts, and aqueous or solvent-free reaction media, the synthesis of 2-Hydroxyethyl disulfide can be made more sustainable and environmentally friendly.

Advanced Spectroscopic and Analytical Characterization for 2 Hydroxyethyl Disulfide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-Hydroxyethyl disulfide, providing unambiguous information about the connectivity of atoms within the molecule.

¹H NMR Spectroscopy for Structural Elucidation

Proton (¹H) NMR spectroscopy is instrumental in identifying the different types of protons and their chemical environments in 2-Hydroxyethyl disulfide. The spectrum typically displays two distinct triplets, corresponding to the methylene (B1212753) protons adjacent to the hydroxyl group (-CH₂OH) and the sulfur atom (-SCH₂). The integration of the peak areas confirms the 2:2 ratio of these protons, consistent with the symmetrical nature of the molecule. The coupling between the adjacent methylene groups results in the characteristic triplet splitting pattern.

-CH₂-S- : The chemical shift for the methylene protons alpha to the disulfide bond typically appears in the range of δ 2.77–2.87 ppm. rsc.org

-CH₂-OH : The methylene protons adjacent to the hydroxyl group are generally found further downfield.

-OH : The hydroxyl proton signal is often broad and its position can vary depending on the solvent and concentration.

A predicted ¹H NMR spectrum in D₂O shows distinct peaks that can be assigned to the protons in the molecule. hmdb.ca

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Hydroxyethyl Disulfide in D₂O Interactive data table. Click on headers to sort.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -CH₂-S- | ~2.9 | Triplet |

Data sourced from predicted spectra. hmdb.ca

¹³C NMR Spectroscopy for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of 2-Hydroxyethyl disulfide. rsc.org The spectrum is relatively simple, showing two signals corresponding to the two non-equivalent carbon atoms in the molecule. This confirms the presence of the two distinct methylene groups identified in the ¹H NMR spectrum.

-CH₂-S- : The carbon atom bonded to the sulfur atom.

-CH₂-OH : The carbon atom bonded to the hydroxyl group.

A predicted ¹³C NMR spectrum in D₂O provides expected chemical shift values for these carbons. hmdb.ca In a study involving a polyurethane modified with disulfide bonds, the structure was confirmed using ¹³C NMR analysis. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Hydroxyethyl Disulfide in D₂O Interactive data table. Click on headers to sort.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| -CH₂-S- | ~40 |

Data sourced from predicted spectra. hmdb.ca

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural details of 2-Hydroxyethyl disulfide by analyzing its fragmentation pattern upon ionization. nih.govsemanticscholar.org The molecular ion peak ([M]⁺) in the mass spectrum confirms the compound's molecular weight of approximately 154 g/mol . nih.govnist.gov

The fragmentation pattern provides valuable information for structural confirmation. Common fragmentation pathways involve the cleavage of the C-S and S-S bonds. In a gas chromatography-mass spectrometry (GC/MS) analysis of a wine extract, characteristic ions of bis(2-hydroxyethyl) disulfide were identified at m/z values of 45, 92, 64, 79, and 154. ajevonline.org Another source indicates top peaks at m/z 45, 92, and 154. nih.gov Fast Atom Bombardment (FAB) mass spectrometry has also been used, showing different top peaks depending on the ionization mode (positive or negative). nih.gov

Table 3: Common Mass Spectrometry Fragments of 2-Hydroxyethyl Disulfide Interactive data table. Click on headers to sort.

| m/z | Proposed Fragment |

|---|---|

| 154 | [HOCH₂CH₂SSCH₂CH₂OH]⁺ (Molecular Ion) |

| 92 | [HOCH₂CH₂SS]⁺ |

| 79 | [CH₂CH₂SSH]⁺ |

| 64 | [S₂]⁺ |

Data sourced from various mass spectrometry analyses. nih.govajevonline.org

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of 2-Hydroxyethyl disulfide and for monitoring the progress of reactions involving this compound. rsc.orgnih.govrsc.orgresearchgate.netrsc.org By employing a suitable stationary phase (e.g., C18 column) and mobile phase, HPLC can effectively separate 2-Hydroxyethyl disulfide from starting materials, byproducts, and other impurities. sielc.com

In a study re-evaluating the bis(2-hydroxyethyl)disulfide (HEDS) assay, HPLC was used to monitor the time-dependent formation of 2-mercaptoethanol (B42355) and the consumption of HEDS. rsc.orgnih.govrsc.org The method can be adapted for Mass-Spec (MS) compatible applications by using a suitable mobile phase like formic acid instead of phosphoric acid. sielc.com For instance, a method using a C18 column with an acetonitrile (B52724)/water mobile phase reported a retention time of 6.2 minutes. Another method used a mobile phase of H₂O/methanol (B129727) (75:25 v/v) with detection at 210 nm. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in 2-Hydroxyethyl disulfide. nih.govthermofisher.com The FTIR spectrum displays characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

Key vibrational modes for 2-Hydroxyethyl disulfide include:

O-H stretch : A broad and strong absorption band typically in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

C-H stretch : Absorptions in the 2850-3000 cm⁻¹ range due to the stretching vibrations of the methylene groups.

C-O stretch : A strong band in the fingerprint region, usually around 1050-1150 cm⁻¹, corresponding to the stretching of the carbon-oxygen single bond. libretexts.org

S-S stretch : A weak absorption band in the 400-500 cm⁻¹ region, which can sometimes be difficult to observe.

FTIR is also used as an identification method to confirm the conformity of the material. thermofisher.com

Other Advanced Analytical Techniques (e.g., Raman Spectroscopy)

Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to FTIR. It is particularly useful for detecting non-polar bonds, such as the disulfide (S-S) bond in 2-Hydroxyethyl disulfide, which often gives a weak signal in FTIR. nih.govresearchgate.net The S-S stretching vibration in disulfides typically appears as a distinct peak in the Raman spectrum around 500-550 cm⁻¹. researchgate.net This makes Raman spectroscopy a valuable tool for confirming the presence and integrity of the disulfide linkage in various applications, including the characterization of modified polyurethanes. nih.gov

Mechanistic Investigations of 2 Hydroxyethyl Disulfide in Biological and Biochemical Systems

Role in Thiol-Disulfide Exchange Reactions

2-Hydroxyethyl disulfide (HEDS) serves as a model substrate in the study of thiol-disulfide exchange reactions, which are fundamental to numerous cellular processes, including protein folding, electron transfer, and redox regulation. nih.gov These reactions involve the nucleophilic attack of a thiolate anion (RS⁻) on a disulfide bond (R'-S-S-R'). harvard.edumdpi.com The reactivity of thiols in these exchanges is influenced by factors such as the pKa of the thiol group and electrostatic interactions. nih.gov

In studies using model peptides, HEDS was one of the disulfide-bonded compounds used to measure the reactivity of cysteine thiols. nih.gov The reactions with HEDS showed a Brønsted correlation between the reaction rate and the pKa of the peptide thiols, with a Brønsted coefficient (βnuc) of 0.3. nih.gov This indicates a moderate sensitivity of the reaction rate to the basicity of the attacking thiolate. nih.gov The rate of thiol-disulfide interchange involving HEDS is only modestly affected by steric effects. harvard.edu For instance, introducing methyl groups near the C-S bond slows the reaction by a factor of 3 to 20. harvard.edu Similarly, the presence of a hydroxyl group, as in HEDS, slows the reaction by a factor of 2 to 15 compared to simpler alkyl thiols. harvard.edu

Thiol-disulfide exchange can proceed through various mechanistic pathways, including substitution-type reactions and one- or two-electron oxidation pathways. mdpi.com HEDS is frequently employed in coupled enzyme assays to study these mechanisms, particularly in the context of glutaredoxin (Grx) and thioredoxin (Trx) systems, which are key enzymatic catalysts of thiol-disulfide exchange in vivo. rsc.orgsigmaaldrich.comnih.gov

Interaction with Glutaredoxins (Grx) and Glutathione (B108866) (GSH) Systems

The interaction between 2-hydroxyethyl disulfide, glutathione (GSH), and glutaredoxins (Grx) is most prominently studied through the HEDS assay, a standard method for analyzing Grx activity. nih.govrsc.org Glutaredoxins are small, ubiquitous oxidoreductases that catalyze GSH-dependent disulfide reductions and are central to cellular redox homeostasis. researchgate.netmdpi.com They typically prefer glutathionylated disulfide substrates, which are processed via a ping-pong mechanism. nih.govrsc.org

The HEDS assay, first established in 1968, is the most commonly used method to determine the presence and enzymatic activity of glutaredoxins. nih.govrsc.org The assay's popularity stems from two main advantages: HEDS is an inexpensive and commercially available substrate, and the reaction can be conveniently monitored spectrophotometrically. nih.govrsc.org

The assay operates on the principle of a coupled reaction. sigmaaldrich.com It is designed to measure the GSH-disulfide oxidoreductase activity of Grx. sigmaaldrich.comresearchgate.net In the classic model, the Grx-catalyzed reduction of a disulfide by GSH is coupled to the activity of glutathione reductase (GR). sigmaaldrich.comresearchgate.net GR recycles the oxidized glutathione (GSSG) product back to its reduced form (GSH) using NADPH as an electron donor. sigmaaldrich.comresearchgate.net The rate of Grx activity is therefore measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the consumption of NADPH. sigmaaldrich.comresearchgate.net

The traditionally accepted mechanism involves a non-enzymatic first step where HEDS reacts with GSH to form a mixed disulfide, S-(2-hydroxyethyl)glutathione (GSSEtOH), and 2-mercaptoethanol (B42355) (2-ME). nih.govrsc.org This mixed disulfide, GSSEtOH, is then considered the actual substrate for the glutaredoxin enzyme. nih.govrsc.org The Grx enzyme catalyzes the reduction of GSSEtOH in a two-step ping-pong mechanism, ultimately producing another molecule of 2-ME and GSSG, which enters the coupled GR/NADPH system. nih.govresearchgate.net

Classic Mechanistic Model of the HEDS Assay

| Step | Reaction | Catalyst |

|---|---|---|

| 1 | HEDS + GSH ⇌ GSSEtOH + 2-ME | Non-enzymatic |

| 2 | Grx-SH + GSSEtOH → Grx-SSG + 2-ME | Glutaredoxin (Grx) |

| 3 | Grx-SSG + GSH → Grx-SH + GSSG | Glutaredoxin (Grx) |

| 4 | GSSG + NADPH + H⁺ → 2 GSH + NADP⁺ | Glutathione Reductase (GR) |

This table describes the traditionally proposed reaction sequence for the HEDS assay for glutaredoxin activity. nih.govresearchgate.netrsc.org

Despite its widespread use, the kinetic patterns observed in the HEDS assay have been puzzling. nih.govrsc.org Specifically, the assay often produces sequential kinetic patterns instead of the expected ping-pong patterns for a Grx-catalyzed reaction with a glutathionylated substrate. nih.govnih.gov This discrepancy prompted a systematic re-evaluation of the assay's mechanism. nih.govnih.gov

Research using model enzymes such as ScGrx7 from yeast and PfGrx from Plasmodium falciparum tested several hypotheses for the sequential kinetics, including GSH depletion, substrate or product inhibition, and rate-limiting non-enzymatic formation of the true substrate, GSSEtOH. nih.govrsc.orgnih.gov The studies concluded that these factors could not fully account for the observed kinetics. nih.gov For example, product inhibition by 2-ME was observed, but it was not sufficient to explain the sequential patterns. researchgate.net

The most plausible alternative explanation supported by the data is that glutaredoxins can directly catalyze the reduction of HEDS, a non-glutathione disulfide substrate. nih.govrsc.orgnih.gov This suggests an alternative enzymatic mechanism for Grx, where HEDS and GSH are converted by the enzyme, possibly via a sequential mechanism involving a ternary complex. nih.govrsc.orgnih.gov This direct enzymatic activity on a non-glutathionylated substrate like HEDS represents a significant shift from the conventional understanding of Grx substrate specificity. nih.govnih.gov

A key part of re-evaluating the HEDS assay was to analyze the kinetics of the initial, supposedly non-enzymatic reaction between HEDS and GSH. nih.govnih.gov Using High-Performance Liquid Chromatography (HPLC) and mass spectrometry, researchers found this reaction to be significantly slower than previously assumed. researchgate.netnih.gov

In an experiment mixing 1.2 mM HEDS and 1.2 mM GSH, it took 22 minutes to reach a concentration of 0.6 mM 2-ME, with the reaction reaching equilibrium after converting about 70% of the substrate. nih.govrsc.org Semi-quantitative analysis by mass spectrometry showed a corresponding consumption of approximately 65% of GSH at equilibrium. nih.govrsc.org This slow, non-enzymatic formation of GSSEtOH is insufficient to explain the high rates of activity observed for many glutaredoxins in the standard assay. nih.govrsc.orgnih.gov This finding further supports the hypothesis that Grx must be acting directly on HEDS itself, rather than waiting for the non-enzymatic formation of GSSEtOH. nih.gov

Non-enzymatic Reaction between HEDS and GSH

| Parameter | Value | Condition |

|---|---|---|

| Initial [HEDS] | 1.2 mM | Equimolar mix |

| Initial [GSH] | 1.2 mM | Equimolar mix |

| Time to reach 0.6 mM 2-ME | 22 minutes | HPLC analysis |

| Substrate Conversion at Equilibrium | ~70% | HPLC analysis |

| GSH Consumption at Equilibrium | ~65% | Mass Spectrometry |

This table summarizes the findings from the analysis of the non-enzymatic reaction between HEDS and GSH, indicating a slow reaction rate. nih.govrsc.org

The findings from the HEDS assay re-evaluation have broader implications for understanding cellular redox regulation. nih.gov The ability of glutaredoxins to directly reduce non-glutathione disulfide substrates like HEDS suggests a more versatile catalytic function than previously recognized. nih.govnih.gov This versatility is crucial in the cellular environment, where Grx must interact with a wide array of disulfide-containing proteins and molecules. rsc.org

The glutathione/glutaredoxin system is a key player in maintaining cellular redox balance, primarily by catalyzing the reduction of disulfide bonds and reversing protein S-glutathionylation. mdpi.comnih.gov The GSH/GSSG ratio is a critical indicator of the cellular redox state, and enzymes like Grx are essential for maintaining this ratio by reducing GSSG and other disulfides. plos.orgembopress.org The oxidation of cellular thiols can inhibit critical processes like DNA repair, highlighting the importance of efficient reduction systems. nih.gov The demonstration that Grx can act on non-glutathionylated disulfides expands its potential roles in protecting against oxidative stress and regulating protein function through thiol-disulfide exchange. nih.gov

Non-enzymatic Reactions between HEDS and GSH

Modulation of Enzyme Activity

2-Hydroxyethyl disulfide and its related compounds are utilized in studies aimed at understanding and modulating enzyme activity. In the HEDS assay, the entire system is designed to use HEDS as a substrate to quantify the catalytic activity of glutaredoxins. sigmaaldrich.comresearchgate.net The assay itself is a tool for characterizing enzyme kinetics, including determining parameters like Kₘ and k꜀ₐₜ. researchgate.net

Beyond its role as a substrate, the components of the HEDS reaction can act as modulators of enzyme function. For example, 2-mercaptoethanol (2-ME), a product of HEDS reduction, was shown to be a product inhibitor of the glutaredoxin ScGrx7 in the HEDS assay. researchgate.net

More broadly, disulfide compounds can modulate enzyme activity through site-specific conjugation. The formation of disulfide bonds with cysteine residues in a protein can alter its conformation and, consequently, its catalytic function. acs.org While not HEDS itself, studies using other disulfide-containing reagents demonstrate this principle. For instance, conjugating a pyridyl disulfide-functionalized polymer to a cysteine residue in pyrophosphatase resulted in a complete loss of its catalytic activity, which could be restored by adding a reducing agent like DTT. acs.org This reversible modulation by disulfide exchange is a fundamental mechanism for controlling protein function in vivo, a process in which compounds like HEDS serve as important research tools. nih.govacs.org

Inhibition of DNA Double-Strand-Break Rejoining in G6PD Deficient Cells

Research has shown that 2-hydroxyethyl disulfide (HEDS) can inhibit the rejoining of DNA double-strand breaks (DSBs) in mammalian cells that are deficient in glucose-6-phosphate dehydrogenase (G6PD). nih.govsigmaaldrich.com G6PD is a crucial enzyme in the pentose (B10789219) phosphate (B84403) pathway, which is responsible for producing NADPH. NADPH provides the necessary reducing equivalents for the reduction of oxidized thiols. nih.gov

In G6PD-deficient mutant Chinese hamster ovary (CHO) cells (E89), treatment with HEDS led to a significant depletion of non-protein thiols (NPSH) and a notable decrease in protein thiols (PSH). nih.gov In contrast, wild-type cells (K1) with normal G6PD activity showed only minor changes in their thiol status under the same conditions. nih.gov The bioreduction of HEDS was also found to be much lower in the G6PD deficient mutants. nih.gov

When these G6PD-deficient cells were exposed to gamma radiation in the presence of HEDS, they exhibited increased cell death and a reduced rate and extent of DSB rejoining compared to wild-type cells. nih.gov However, when the G6PD-deficient cells were transfected with the gene for wild-type G6PD, they regained a near-normal cellular thiol status, cell survival rate, and ability to rejoin DSBs. nih.gov These findings suggest that a functional oxidative pentose phosphate pathway is essential for the rejoining of DNA double-strand breaks in cells that have been exposed to a mild thiol oxidant like HEDS. nih.gov

Table 1: Effect of HEDS on Thiol Levels and DNA Repair in G6PD Deficient vs. Wild-Type Cells

| Cell Type | G6PD Activity | Effect of HEDS Treatment | Outcome after Gamma Radiation + HEDS |

| K1 (Wild-Type) | Normal | Minor changes in NPSH and PSH | Normal cell survival and DSB rejoining |

| E89 (Mutant) | Deficient | Almost complete depletion of NPSH, 26% decrease in PSH | Increased cell killing, decreased rate and extent of DSB rejoining |

| A1A (Transfected Mutant) | Restored | Close to wild-type thiol status | Close to wild-type cell survival and DSB rejoining |

Interaction with Glutathione S-transferase A1

2-Hydroxyethyl disulfide has been identified as a compound that interacts with Glutathione S-transferase A1 (GSTA1). unict.itdrugbank.com GSTA1 is a phase II detoxification enzyme that plays a role in catalyzing the conjugation of reduced glutathione (GSH) to a variety of electrophilic and hydrophobic compounds. oup.com

Crystal structure analysis of human GSTA1-1 has provided insights into the binding of glutathione and the conformation of the enzyme. pdbj.orgpdbj.org While the direct binding and mechanistic details of the interaction between 2-hydroxyethyl disulfide and GSTA1 are not fully elucidated in the provided results, the identification of an interaction suggests a potential role for GSTA1 in the metabolism or detoxification of HEDS. unict.itdrugbank.com The reduction of HEDS is a key reaction in assays used to determine the activity of glutaredoxins, which are enzymes that also interact with glutathione. researchgate.net

Effects on Iodothyronine 5′-Deiodinases

2-Hydroxyethyl disulfide has been shown to be a potent inhibitor of type II iodothyronine 5'-deiodinase (I-5'D). nih.gov This enzyme is responsible for converting the prohormone thyroxine (T4) to the active thyroid hormone triiodothyronine (T3). In studies with hypothyroid rats, HEDS strongly inhibited the type II enzyme found in the brain, pituitary, and brown adipose tissue. nih.gov

In contrast, HEDS had relatively little effect on the renal enzyme, which is predominantly type I iodothyronine 5'-deiodinase, at both high and low concentrations of T4. nih.gov The inhibition of type II I-5'D by HEDS suggests that it acts as a thiol-blocking agent, interfering with the thiol-dependent catalytic mechanism of the enzyme. nih.gov Further evidence for its interaction with thiol groups in these enzymes is the observation that HEDS can diminish the specific binding of propylthiouracil (B1679721) (PTU), another thiol-blocking agent, to both renal and cerebral microsomes. nih.gov

Reversible Inactivation of Aldehyde Dehydrogenase

2-Hydroxyethyl disulfide can reversibly inactivate horse liver aldehyde dehydrogenase (ALDH). sigmaaldrich.comsigmaaldrich.compurdue.edu This inactivation occurs through the formation of mixed disulfides between the sulfhydryl groups of cysteine residues within the enzyme and β-mercaptoethanol, which is a component of the HEDS molecule. sigmaaldrich.comevitachem.com

The inactivation of ALDH by HEDS is reversible, as the addition of other thiol compounds can restore the enzyme's activity. sigmaaldrich.comevitachem.com This indicates that the sulfhydryl group modified by HEDS is not essential for the catalytic activity of ALDH. sigmaaldrich.com Even after prolonged incubation with HEDS, a significant portion of the initial catalytic activity remains. sigmaaldrich.com The reaction kinetics show a pseudo first-order rate for both the forward inactivation and the reverse reactivation. sigmaaldrich.com

Table 2: Kinetic Parameters for the Interaction of 2-Hydroxyethyl Disulfide with Horse Liver Aldehyde Dehydrogenase

| Parameter | Value |

| Equilibrium Constant | ~0.4 |

| Pseudo First-Order Rate Constant (Forward) | 0.70 L mol⁻¹ sec⁻¹ |

| Pseudo First-Order Rate Constant (Reverse) | 2 L mol⁻¹ sec⁻¹ |

Mechanisms of Oxidative Stress Induction and Response

2-Hydroxyethyl disulfide induces oxidative stress primarily through the oxidation of cellular thiols. nih.gov This process can lead to a decrease in the levels of both non-protein thiols, such as glutathione, and protein thiols. nih.gov The depletion of these critical antioxidant molecules can disrupt the cellular redox balance, leading to a state of oxidative stress. scirp.orgnih.gov

The cellular response to HEDS-induced oxidative stress involves the enzymatic reduction of the disulfide bond. nih.gov Viable cells can reduce HEDS to mercaptoethanol, a process that relies on intracellular pathways like the oxidative pentose phosphate cycle to supply the necessary reducing equivalents (NADPH). nih.govnih.gov The ability of cells to counteract the oxidative effects of HEDS is therefore dependent on the functional status of these reductive pathways. nih.gov In situations where these pathways are compromised, such as in G6PD deficiency, the cell's ability to defend against oxidative stress is diminished, leading to increased cellular damage. nih.gov

Biosynthetic and Biodegradation Pathways

Identification as a Metabolite in Thiodiglycol (B106055) Degradation

2-Hydroxyethyl disulfide has been identified as a metabolite in the biodegradation of thiodiglycol. nih.govresearchgate.netebi.ac.uk Thiodiglycol, the hydrolysis product of sulfur mustard gas, can be utilized as a carbon and sulfur source by certain bacteria. nih.govresearchgate.net

During the degradation of thiodiglycol by the bacterium Paracoccus denitrificans E4, one of the identified metabolic pathways involves the cleavage of the C-S bond of an intermediate, [(2-hydroxyethyl)thio]acetic acid (HETA), which results in the formation of bis-(2-hydroxyethyl)disulfide (BHEDS), another name for 2-hydroxyethyl disulfide. nih.govresearchgate.net This finding highlights a microbial pathway for the transformation of a chemical warfare agent degradation product. nih.gov

Microbial Degradation Pathways Involving C-S Bond Cleavage and Oxidation

The microbial degradation of 2-hydroxyethyl disulfide is intricately linked to the breakdown of larger sulfur-containing xenobiotics, such as thiodiglycol (TDG), a hydrolysis product of sulfur mustard gas. drugbank.comresearchgate.netnih.gov Studies on TDG-degrading bacteria, including Paracoccus denitrificans E4 and Achromobacter xylosoxydans G5, have revealed pathways where 2-hydroxyethyl disulfide, also referred to as bis-(2-hydroxyethyl)disulfide (BHEDS), emerges as a key metabolic intermediate. drugbank.comresearchgate.netnih.gov

In Paracoccus denitrificans E4, the degradation of TDG proceeds through multiple routes. drugbank.comnih.gov One significant pathway involves the initial oxidation of TDG's alcoholic groups to form [(2-hydroxyethyl)thio]acetic acid (HETA). drugbank.comnih.gov Subsequently, this intermediate undergoes a crucial C-S bond cleavage, yielding 2-hydroxyethyl disulfide. drugbank.comnih.gov This step is a critical juncture in the detoxification process, breaking down the parent molecule into smaller, more manageable sulfur-containing compounds.

While the formation of 2-hydroxyethyl disulfide from larger molecules is well-documented, its own subsequent degradation is less explicitly detailed in the available literature. However, based on the metabolic logic of microbial degradation of organosulfur compounds, the breakdown of 2-hydroxyethyl disulfide would likely involve further C-S bond cleavage and oxidation reactions. The disulfide bond (S-S) is a prime target for microbial enzymatic attack, often through reduction, which would cleave the molecule into two units of 2-mercaptoethanol. These thiol-containing molecules are then susceptible to oxidation of both the sulfur and alcohol moieties. The ultimate fate of the sulfur is typically its conversion to sulfate (B86663) (SO₄²⁻), which can be assimilated by the microorganisms, while the carbon backbone is channeled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, for energy and biomass production. researchgate.net

The following table summarizes the key intermediates identified in the degradation pathways of thiodiglycol by Paracoccus denitrificans E4 and Achromobacter xylosoxydans G5, highlighting the role of 2-hydroxyethyl disulfide.

| Bacterial Strain | Initial Substrate | Key Intermediates | Metabolic Process |

| Paracoccus denitrificans E4 | Thiodiglycol (TDG) | [(2-hydroxyethyl)thio]acetic acid (HETA), Thiodiglycolic acid (TDGA), Bis-(2-hydroxyethyl)disulfide (BHEDS) | Oxidation of alcoholic groups, C-S bond cleavage |

| Achromobacter xylosoxydans G5 | Thiodiglycol (TDG) | [(2-hydroxyethyl)thio]acetic acid (HETA), Thiodiglycolic acid (TDGA) | Oxidation of alcoholic groups |

Enzymes Involved in Biodegradation (e.g., Methanol (B129727) Dehydrogenase)

The enzymatic machinery employed by microorganisms to degrade 2-hydroxyethyl disulfide and its precursors is diverse and includes various oxidoreductases. drugbank.comnih.gov A notable enzyme identified in the context of thiodiglycol degradation by Paracoccus denitrificans E4 is methanol dehydrogenase. drugbank.comnih.gov Proteomic analysis using two-dimensional isoelectric focusing-gel electrophoresis (2-D IEF/SDS-PAGE) of protein extracts from P. denitrificans E4 grown on TDG revealed the presence of this enzyme. drugbank.comnih.gov

Methanol dehydrogenase is a versatile enzyme capable of oxidizing a range of primary alcohols. researchgate.net Its involvement suggests a role in the oxidation of the hydroxyl (-OH) groups of 2-hydroxyethyl disulfide or its precursor, thiodiglycol. drugbank.comresearchgate.netnih.gov This oxidation is a critical step in the degradation pathway, converting the alcohol moieties into more reactive aldehydes or carboxylic acids, which can then be further metabolized. drugbank.comnih.gov

Furthermore, the cleavage of the disulfide bond in 2-hydroxyethyl disulfide is a key step that would likely be catalyzed by disulfide reductases. Glutaredoxins, for instance, are enzymes known to catalyze the reduction of disulfide bonds in the presence of glutathione (GSH). rsc.orgresearchgate.netrsc.org While not explicitly identified in the context of 2-hydroxyethyl disulfide biodegradation in the studied bacterial strains, their known function makes them strong candidates for this role.

The table below details the enzymes and gene products observed to be upregulated during the degradation of thiodiglycol, which involves the formation of 2-hydroxyethyl disulfide.

| Bacterial Strain | Enzyme/Gene | Proposed Function in Degradation Pathway |

| Paracoccus denitrificans E4 | Methanol Dehydrogenase | Oxidation of primary alcohol groups of thiodiglycol and its metabolites. |

| Achromobacter xylosoxydans G5 | iscS gene product | Sulfur assimilation from C-S bond cleavage. |

Applications of 2 Hydroxyethyl Disulfide in Materials Science and Polymer Chemistry

Utilization as a Chain Extender in Polymer Synthesis

In polymer synthesis, a chain extender is a low molecular weight compound with two or more functional groups that can react with the terminal ends of prepolymers, thereby increasing the polymer chain length and molecular weight. 2-Hydroxyethyl disulfide, with its two hydroxyl groups, serves as an effective chain extender, particularly in the synthesis of polyurethanes.

Waterborne Self-Healing Polyurethanes for Coatings

Waterborne polyurethanes (WPUs) are increasingly favored as environmentally friendly alternatives to solvent-based systems due to their reduced volatile organic compound (VOC) emissions. acs.org A significant area of research is the development of self-healing WPUs that can autonomously repair damage, thus extending the lifespan of coatings. The incorporation of 2-hydroxyethyl disulfide into the polyurethane backbone is a key strategy for achieving this functionality. sigmaaldrich.comscientificlabs.co.ukbiocompare.comsigmaaldrich.comchempoint.com

The self-healing mechanism is predicated on the dynamic nature of the disulfide bond (-S-S-). When a scratch or crack occurs in the polyurethane coating, the disulfide bonds can break and subsequently reform, effectively mending the damage. This process can be triggered by external stimuli such as heat or light. For instance, studies have shown that WPU films containing 2-hydroxyethyl disulfide can recover a significant percentage of their tensile strength after being damaged and then heated. researchgate.netnih.gov In some cases, healing efficiencies as high as 97.28% have been reported after heating at 70°C for 4 hours. nih.gov The flexible aliphatic structure of 2-hydroxyethyl disulfide contributes to the mobility of the polymer chains, which is crucial for the self-healing process. nih.gov

Research has demonstrated the successful synthesis of self-healing WPUs for various applications, including leather coatings. sigmaaldrich.comscientificlabs.co.ukbiocompare.comsigmaaldrich.com These coatings not only provide a protective layer but also possess the ability to repair minor damages, enhancing the durability and appearance of the leather product. The introduction of 2-hydroxyethyl disulfide into the polyurethane structure is achieved by reacting its hydroxyl groups with the isocyanate (-NCO) groups of the polyurethane prepolymer. mdpi.comacs.org

Preparation of Yellowing-Resistant Waterborne Polyurethane

A common issue with polyurethane materials is their tendency to yellow upon exposure to ultraviolet (UV) radiation. mofanpu.comdntb.gov.uadntb.gov.ua This photo-oxidative degradation can significantly diminish the aesthetic appeal and service life of polyurethane coatings. dntb.gov.uadntb.gov.uanih.gov To address this, researchers have incorporated 2-hydroxyethyl disulfide into the polyurethane backbone to enhance its resistance to yellowing. mofanpu.comdntb.gov.uadntb.gov.uanih.gov

The disulfide bonds within the polymer structure can absorb UV energy, which causes the bonds to cleave. dntb.gov.uanih.gov This process dissipates the harmful UV radiation as heat. Subsequently, the resulting thiol groups can recombine to reform the disulfide bonds at ambient temperatures, allowing for a continuous cycle of breaking and reforming that protects the polymer from degradation. dntb.gov.uanih.gov

To further improve yellowing resistance, 2-hydroxyethyl disulfide is often used in conjunction with UV absorbers. mofanpu.comdntb.gov.uanih.gov One study investigated the use of UV-320, a UV absorber containing hydroxyl groups, which allows it to be chemically incorporated into the polyurethane chain. mdpi.commofanpu.com The synergistic effect of the disulfide bonds and the UV absorber significantly mitigates the detrimental effects of UV radiation. dntb.gov.uanih.gov Research has shown that the optimal performance is achieved at specific molar ratios of the chain extenders. For example, a molar ratio of 3:2 for 1,4-butanediol (B3395766) to 2-hydroxyethyl disulfide was found to provide stable polyurethane with excellent yellowing resistance. mdpi.comdntb.gov.uanih.gov

Impact on Dispersion Stability and Self-Healing Properties

For waterborne polyurethanes, the stability of the aqueous dispersion is a critical factor. The introduction of 2-hydroxyethyl disulfide as a chain extender has been studied for its effect on both dispersion stability and the self-healing efficiency of the resulting polyurethane films.

Research has shown that the incorporation of 2-hydroxyethyl disulfide does not negatively impact the stability of the WPU emulsion. nih.gov The stability of the dispersion is often characterized by measuring the particle size and zeta potential. Studies have reported that WPU emulsions containing 2-hydroxyethyl disulfide exhibit excellent stability, with some maintaining their integrity for extended periods at room temperature. nih.gov

The concentration of 2-hydroxyethyl disulfide in the polymer has a direct and significant impact on the self-healing properties. Higher contents of disulfide bonds generally lead to improved self-healing efficiency. mdpi.com This is because a greater number of dynamic bonds are available to break and reform, facilitating more effective repair of damage. One study varied the molar ratio of 2-hydroxyethyl disulfide to 2,2-bis(hydroxymethyl)propionic acid and found that this ratio influenced both the stability of the dispersions and the self-healing capability of the polyurethane films. researchgate.net The self-healing process is often assisted by a shape memory effect, which helps to bring the fractured surfaces into close proximity, allowing the disulfide exchange reactions to occur. researchgate.net For instance, a scratched WPU film was able to recover 90.5% of its tensile strength in just 10 minutes at a modest healing temperature of 65°C. researchgate.net

Precursor for Advanced Polymeric Materials

Beyond its role as a chain extender, 2-hydroxyethyl disulfide also serves as a valuable precursor for the synthesis of more complex and functional polymeric materials. Its bifunctional nature allows it to be a starting point for creating polymers with tailored architectures and properties.

Synthesis of Multifunctional Initiators for Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a controlled polymerization technique that allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures. sigmaaldrich.com 2-Hydroxyethyl disulfide can be used as a precursor to create multifunctional initiators for ATRP. sigmaaldrich.comscientificlabs.co.ukbiocompare.comsigmaaldrich.comscientificlabs.ie

These initiators typically have a central core containing the disulfide bond and multiple initiating sites for ATRP. For example, the hydroxyl groups of 2-hydroxyethyl disulfide can be reacted with a molecule like 2-bromoisobutyryl bromide to form an ATRP initiator with two initiating sites. rsc.org This bifunctional initiator can then be used to grow polymer chains from both ends, resulting in a polymer with a central, cleavable disulfide bond. chinesechemsoc.orgresearchgate.net This approach has been used to prepare polymers like polystyrene with a labile disulfide group in the backbone. researchgate.net The ability to cleave the disulfide bond post-polymerization offers a route to creating telechelic polymers (polymers with functional end-groups) or for degrading the polymer in a controlled manner. chinesechemsoc.orgresearchgate.net This strategy has been employed in the synthesis of star polystyrenes and other complex architectures. sigmaaldrich.comscientificlabs.co.ukbiocompare.comsigmaaldrich.comscientificlabs.ie

Synthesis of Highly Branched Poly(2-hydroxypropyl methacrylate)

Highly branched polymers are a class of macromolecules with a tree-like structure that exhibit unique properties such as low viscosity and high solubility compared to their linear counterparts. 2-Hydroxyethyl disulfide can be utilized as a starting material to prepare disulfide-based branching agents for the synthesis of highly branched polymers. sigmaaldrich.comscientificlabs.co.ukbiocompare.comsigmaaldrich.comscientificlabs.ie

In one approach, a disulfide-based dimethacrylate branching agent is synthesized from 2-hydroxyethyl disulfide. researchgate.net This branching agent is then copolymerized with a monomer, such as 2-hydroxypropyl methacrylate (B99206) (HPMA), via ATRP. The resulting polymer is highly branched, and the disulfide linkages within the branches are cleavable. This allows for the degradation of the branched polymer back to its primary linear chains under reducing conditions. researchgate.net This method provides good control over the branching process and the final polymer structure. The synthesis of highly branched, biocompatible poly(2-hydroxyethyl methacrylate) (PHEMA) has also been achieved using a similar strategy, where a disulfide-based dimethacrylate monomer imparts biodegradability to the polymer. mdpi.com

Design of Vitrimer Materials via Disulfide Linkages

Vitrimers are a class of polymers that bridge the gap between traditional thermosets and thermoplastics, exhibiting network-like strength at service temperatures but allowing for malleability and reprocessing at elevated temperatures. This behavior is facilitated by dynamic covalent bonds within the polymer network. The disulfide bond in 2-hydroxyethyl disulfide (HEDS) is particularly well-suited for creating these dynamic networks.

When incorporated into a polymer structure, the disulfide bonds can undergo exchange reactions upon thermal stimulation, allowing the crosslinked network to rearrange without losing its integrity. researchgate.netresearchgate.net This endows the resulting material with properties such as self-healing, shape memory, and reprocessability. researchgate.netrsc.org

Researchers have utilized 2-hydroxyethyl disulfide as a chain extender or crosslinking agent in various polymer systems to create vitrimers. For instance, it has been used to synthesize polyurethane (PU) vitrimers. rsc.org In one study, glycidyl (B131873) azide (B81097) polymer (GAP), an energetic polymer, was combined with HEDS as a chain extender and trimethylolpropane (B17298) (TMP) as a crosslinker to create GAP-based polyurethane vitrimers (GAPUVs). rsc.org The incorporation of the dynamic disulfide bonds from HEDS not only improved the mechanical properties compared to linear analogues but also imparted significant healing ability and thermo-reprocessability. These composites demonstrated a healing efficiency of over 95% upon mild heating. rsc.org

Another area of research involves the creation of bio-based vitrimers. 2-hydroxyethyl disulfide has been employed as a crosslinker with polymers derived from renewable resources like maleinized grape seed vegetable oil. researchgate.net In these materials, the disulfide content was found to directly influence properties such as thermal stability, cross-linking density, and Young's modulus. researchgate.net Although these thermosets are insoluble, they can be reshaped by cutting and heating at mild temperatures, confirming their vitrimeric nature. researchgate.net

Table 1: Research Findings on 2-Hydroxyethyl Disulfide in Vitrimers

| Vitrimer System | Role of 2-Hydroxyethyl Disulfide (HEDS) | Key Findings & Properties | Citations |

|---|---|---|---|

| Glycidyl Azide Polymer-based Polyurethane (GAPUV) | Chain Extender | Improved mechanical properties, imparted healing ability (>95% efficiency), and thermo-reprocessability. rsc.org | rsc.org |

| Maleinized Grape Seed Oil-based Polyester | Crosslinker | Disulfide content influenced thermal stability, cross-linking density, and Young's modulus. Enabled reshaping and reprocessing. researchgate.net | researchgate.net |

| Thermoplastic Polyurethane (TPU) | Hard Segment Component | Cooperated with hydrogen bonding to provide widely-tunable mechanical properties (tensile stress: 3.51-8.12 MPa) and high elongation (825-1320%). researchgate.net | researchgate.net |

Incorporation into Thermoresponsive Hydrogels

Thermoresponsive hydrogels are "smart" materials that undergo a volume phase transition in response to temperature changes. rsc.orgpolimi.it The incorporation of 2-hydroxyethyl disulfide into these hydrogels can introduce an additional layer of functionality, making them responsive to redox conditions as well. nih.govresearchgate.net This dual-responsiveness is highly desirable for applications in biomedical fields. researchgate.net

In a typical synthesis, 2-hydroxyethyl disulfide can act as an initiator for the polymerization of monomers like DL-lactide, creating a polymer chain with an embedded, cleavable disulfide bond. nih.gov This resulting polymer can then be combined with other blocks, such as poly(ethylene glycol) (PEG), to form a triblock copolymer. nih.gov These copolymers can self-assemble into hydrogels that exhibit a sol-gel transition near physiological temperatures. nih.gov

The key advantage of this design is the dual-stimuli response. While the hydrogel forms upon heating, the disulfide bond provides a "switch" for its disassembly. nih.gov Under normal conditions, the hydrogel might degrade slowly via hydrolysis of ester bonds. However, in the presence of a reducing agent, such as those found in high concentrations in intracellular or tumor microenvironments, the disulfide bond is rapidly cleaved. nih.gov This leads to the immediate collapse of the hydrogel structure. nih.gov

Research has also explored the use of a derivative, hydroxyethyl (B10761427) disulfide-bis-glycidyl ether (HEDSGE), as a disulfide crosslinker for poly(hydroxyethyl acrylate-co-methyl methacrylate) (poly(HEA-co-MMA)). researchgate.nettandfonline.com The resulting hydrogels exhibited lower critical solution temperature (LCST) behavior and would release their contents in proportion to the concentration of a reducing agent like dithiothreitol (B142953) (DTT). researchgate.nettandfonline.com

Table 2: Properties of Hydrogels Incorporating Disulfide Linkages

| Hydrogel System | Role of Disulfide Compound | Stimuli-Responsiveness | Key Feature | Citations |

|---|---|---|---|---|

| PEG-PLA-PEG Triblock Copolymer | 2-Hydroxyethyl disulfide used as initiator to embed S-S bond | Thermoresponsive (sol-gel transition) and Redox-responsive | Instantaneous collapse of gel structure upon exposure to reducing agents. nih.gov | nih.gov |

| Poly(HEA-co-MMA) | Hydroxyethyl disulfide-bis-glycidyl ether (HEDSGE) as crosslinker | Thermoresponsive (LCST behavior) and Redox-responsive | Release of contents is proportional to the concentration of a reducing agent. researchgate.nettandfonline.com | researchgate.nettandfonline.com |

| Oligo(ethylene oxide)-based Polymethacrylates | Disulfide-labeled dimethacrylate as crosslinker | Thermoresponsive and Thiol-responsive | Reductive cleavage leads to rapid change in thermoresponsiveness (deswelling kinetics). rsc.org | rsc.org |

Formation of Self-Assembled Monolayers (SAMs) on Metal Surfaces

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on the surface of a solid substrate. The disulfide group in 2-hydroxyethyl disulfide makes it an excellent precursor for forming SAMs, particularly on noble metal surfaces like gold. sigmaaldrich.comsigmaaldrich.combiocompare.com Upon exposure to a gold surface, the disulfide bond cleaves, and the resulting thiolates form strong gold-sulfur (Au-S) bonds, leading to a dense, organized monolayer. mdpi.com

The terminal hydroxyl (-OH) groups of the 2-hydroxyethyl disulfide molecules are exposed on the surface of the monolayer. These functional groups can be further modified or can be used to control the surface properties, such as wettability. The primary applications for these SAMs include corrosion protection, lubrication, and the development of sensors. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Studies have investigated the structure of SAMs formed from various derivatives of 2-hydroxyethyl disulfide. For example, long-chain alkyl and perfluoroalkyl esters of bis(2-hydroxyethyl) disulfide have been used to create monolayers on gold(111) surfaces, with their two-dimensional structure being analyzed by atomic force microscopy (AFM). researchgate.netacs.org Furthermore, dendritic structures with a disulfide core have been synthesized using 2-hydroxyethyl disulfide as a starting material to create functionalized gold surfaces for biomedical applications, such as bacterial detection. acs.org

Table 3: Applications of 2-Hydroxyethyl Disulfide-Derived SAMs

| Substrate | Precursor Type | Application | Research Focus | Citations |

|---|---|---|---|---|

| Gold | 2-Hydroxyethyl disulfide | Corrosion Protection, Lubrication, Sensors | General formation of SAMs with exposed hydroxyl groups. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| Gold(111) | Long-chain alkyl/perfluoroalkyl esters of HEDS | Fundamental Materials Science | Analysis of the two-dimensional molecular structure using AFM. researchgate.netacs.org | researchgate.netacs.org |

| Gold | Dendritic structures from HEDS | Biosensors | Fabrication of functional surfaces for enhanced E. coli recognition. acs.org | acs.org |

Role as a Crosslinking Agent in Rubber Compounds

In rubber technology, crosslinking (or vulcanization) is a critical process that converts soft, tacky raw rubber into a strong, elastic material by forming a three-dimensional network of polymer chains. 2-Hydroxyethyl disulfide is utilized as a crosslinking agent in certain rubber formulations. sigmaaldrich.comsigmaaldrich.combiocompare.com Its incorporation into the rubber matrix introduces disulfide bonds, which can act as crosslinks, thereby increasing the crosslink density of the compound. researchgate.net

This increased crosslinking density can significantly enhance the mechanical properties of the rubber. For example, in epoxidized natural rubber (ENR), the introduction of dynamic disulfide bonds through crosslinkers has been shown to create highly stretchable and self-healable materials. researchgate.net While some systems use other disulfide-containing molecules, the principle remains the same: the disulfide bond acts as a dynamic link. This allows the material to be reprocessed and, in some cases, to self-heal after damage. researchgate.netacs.org

In the field of adhesives, 2-hydroxyethyl disulfide has been used as a crosslinking agent in the synthesis of soybean oil-based polyurethane adhesives. researchgate.net Its inclusion facilitated the formation of a crosslinked network that increased the crosslinking density and hydrogen bonding density. This resulted in an adhesive with exceptional shear strength (up to 7 MPa) and remarkable rebonding capability, maintaining good bond strength through multiple cycles. researchgate.net

Table 4: 2-Hydroxyethyl Disulfide in Rubber and Adhesive Formulations

| Polymer System | Role of 2-Hydroxyethyl Disulfide | Effect on Properties | Performance Metric | Citations |

|---|---|---|---|---|

| Soybean Oil-based Polyurethane Adhesive | Crosslinking Agent | Increased crosslinking and hydrogen bonding density. | Shear strength > 7 MPa; maintained bond strength for up to 9 rebonding cycles. researchgate.net | researchgate.net |

| Self-healing Thermoplastic Polyurethane (TPU) | Hard Segment (as HEDS) | Created dynamic disulfide bonds and hydrogen bonding. | Tensile strength of 3.51-8.12 MPa; elongation at break of 825-1320%. researchgate.net | researchgate.net |

| Polyurethane Coating | Chain Extender | Introduced self-healing capability via disulfide metathesis. | Maintained ~41% of original strength after healing. researchgate.net | researchgate.net |

Applications in Smart Materials and Responsive Systems

The ability of 2-hydroxyethyl disulfide to introduce dynamic disulfide linkages into polymer networks places it at the forefront of research into smart materials and responsive systems. These materials are designed to change their properties in a controlled way in response to external stimuli. The disulfide bond is particularly useful as it can respond to multiple stimuli, including heat, light (photoirradiation), and reducing agents. nih.govrsc.org

The applications in vitrimers and thermoresponsive hydrogels are prime examples of its use in smart systems. Vitrimers with disulfide bonds from HEDS can be reprocessed, recycled, and can self-heal, responding to thermal stimuli. researchgate.netrsc.org Hydrogels containing HEDS can be designed to release encapsulated payloads in response to specific redox environments, making them "smart" drug delivery vehicles. nih.govresearchgate.net